molecular formula C16H15ClN2O2S B2935795 3-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 361160-15-8

3-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2935795
CAS No.: 361160-15-8
M. Wt: 334.82
InChI Key: CPYXHRAVRLKFEO-UHFFFAOYSA-N
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Description

This compound features a benzamide moiety linked to a 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl scaffold, with a chlorine substituent at the 3-position of the benzamide ring. Its molecular formula is C₁₆H₁₄ClN₂O₂S (MW: 348.81 g/mol).

Properties

IUPAC Name

3-chloro-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-16(2)7-11-13(12(20)8-16)22-15(18-11)19-14(21)9-4-3-5-10(17)6-9/h3-6H,7-8H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYXHRAVRLKFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through cyclization reactions involving thiohydrazonates or nitrilimines. The subsequent introduction of the chloro and benzamide groups requires specific reagents and controlled reaction conditions to ensure the correct substitution pattern.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the benzothiazole ring makes it particularly reactive in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted benzothiazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has shown potential as a bioactive compound. It can interact with various biological targets, making it useful in studying cellular processes and developing new therapeutic agents.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as an antimicrobial, anti-inflammatory, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties allow for the creation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which 3-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations in the Benzamide Substituents

The substituent on the benzamide ring significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent(s) on Benzamide Molecular Formula Molecular Weight (g/mol) Key Features
3-Chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (Target) 3-Cl C₁₆H₁₄ClN₂O₂S 348.81 Baseline for comparison; moderate lipophilicity
2,5-Dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide 2,5-Cl₂ C₁₆H₁₃Cl₂N₂O₂S 383.26 Increased lipophilicity; potential enhanced membrane permeability
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide 4-(2,5-dioxopyrrolidin-1-yl) C₂₀H₂₀N₃O₄S 397.45 Polar dioxopyrrolidine group; possible improved solubility
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide 3-CH₃, 4-NO₂ C₁₇H₁₆N₃O₄S 366.39 Electron-withdrawing nitro group; may enhance reactivity

Key Observations :

  • Polar groups (e.g., dioxopyrrolidine) improve solubility but may reduce membrane penetration .

Core Heterocyclic Modifications

Replacing the benzothiazole core or modifying its structure alters conformational flexibility and binding interactions:

Compound Name Core Structure Molecular Formula Key Features
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide Thiophene-2-carboxamide C₁₄H₁₄N₂O₂S₂ Thiophene replaces benzamide; reduced aromaticity, altered π-π stacking
3-Chloro-N-(5-chloro-1,3-thiazol-2-yl)benzamide 1,3-Thiazole C₁₀H₆Cl₂N₂OS Simpler thiazole core; potential for hydrogen bonding (N–H⋯N interactions)

Key Observations :

  • Thiazole cores (e.g., 5-chloro-1,3-thiazol-2-yl) enable strong hydrogen bonding, as seen in PFOR enzyme inhibitors .

Physicochemical and Crystallographic Properties

Crystallographic data reveal intermolecular interactions critical for stability and solubility:

Compound Name Crystallographic Features
Target Compound Likely forms N–H⋯O/S hydrogen bonds (based on benzothiazole-amide motifs)
Nickel Complex of 3-Chloro-N-(diethylcarbamothioyl)benzamide Square-planar geometry; S and O coordination to Ni(II) enhances stability
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydrotriazolopyrimidine Envelope-shaped six-membered ring; O–H⋯N and C–H⋯O interactions stabilize packing

Key Observations :

  • The benzothiazole-amide scaffold likely participates in hydrogen bonding, similar to related structures .

Biological Activity

The compound 3-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a benzothiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, as well as its mechanisms of action and synthesis.

Structure and Composition

The molecular formula for 3-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is C16H15ClN2O2SC_{16}H_{15}ClN_{2}O_{2}S, with a molecular weight of approximately 320.42 g/mol. The compound features a chloro substituent and a benzothiazole ring system, which are significant for its biological activity.

PropertyValue
Molecular FormulaC16H15ClN2O2SC_{16}H_{15}ClN_{2}O_{2}S
Molecular Weight320.42 g/mol
Chloro GroupPresent
Benzothiazole MoietyPresent

Antitumor Activity

Recent studies have indicated that compounds containing the benzothiazole moiety exhibit significant antitumor properties. For instance, research has shown that derivatives similar to 3-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can inhibit the proliferation of cancer cells in vitro. A notable study demonstrated that several benzothiazole derivatives showed promising results against various human lung cancer cell lines (A549, HCC827, and NCI-H358), with IC50 values indicating effective cytotoxicity .

Case Study: Antitumor Efficacy

In a comparative study involving multiple benzothiazole derivatives:

  • Compound A : IC50 = 6.26 ± 0.33 μM (HCC827)
  • Compound B : IC50 = 20.46 ± 8.63 μM (NCI-H358)

These findings suggest that structural modifications in benzothiazole derivatives can enhance their antitumor efficacy.

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been explored extensively. Compounds similar to 3-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide have shown activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic processes .

Interaction with DNA

Benzothiazole derivatives often interact with DNA by binding to the minor groove. This interaction can inhibit DNA replication and transcription processes essential for cancer cell proliferation . The presence of chlorine in the structure may enhance this binding affinity.

Enzyme Inhibition

Another proposed mechanism involves the inhibition of specific enzymes that are crucial for tumor growth and survival. For example, some studies suggest that these compounds may act as inhibitors of topoisomerases or other key enzymes involved in nucleic acid metabolism.

Synthesis Pathways

The synthesis of 3-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can be achieved through various synthetic routes involving:

  • Formation of the Benzothiazole Ring : Utilizing appropriate precursors to construct the benzothiazole framework.
  • Chlorination : Introducing the chloro group via electrophilic aromatic substitution.
  • Amidation : Reacting the intermediate with appropriate amines to form the final amide structure.

Optimizing these synthetic pathways is crucial for achieving high yields and purity necessary for biological evaluations.

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